DK-1-166 is a synthetic compound that has garnered attention in the field of organic chemistry due to its unique structural features and potential applications. This compound is classified as a branched glycoconjugate, which is notable for its molecular gelation properties. The synthesis and characterization of DK-1-166 have been explored in various studies, highlighting its significance in chemical research.
DK-1-166 is cataloged under the Chemical Abstracts Service number 2204279-20-7. The molecular formula for DK-1-166 is C30H42N2O, and it has a molecular weight of 446.68 g/mol. The International Union of Pure and Applied Chemistry name for this compound is N-(2-(Diethylamino)ethyl)-4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)vinyl)benzamide. The compound appears as a solid powder with a purity greater than 98% and is soluble in dimethyl sulfoxide.
The synthesis of DK-1-166 employs advanced organic chemistry techniques, primarily utilizing click chemistry methods to form triazole-containing glycoconjugates. One notable synthesis route involves the use of copper(II) sulfate pentahydrate as a catalyst in an ethanol/water mixture (1:2 volume ratio), which facilitates the formation of stable gels that can be utilized in further reactions .
In a typical synthesis procedure:
This methodology highlights the efficiency of using aqueous media for organic synthesis, promoting environmentally friendly practices while achieving high yields .
The molecular structure of DK-1-166 features a branched design that includes a diethylamino group and a pentamethylated tetrahydronaphthalene moiety. The structural formula can be represented as follows:
This complex structure contributes to the compound's unique properties and reactivity patterns.
DK-1-166 has been shown to participate in various chemical reactions due to its functional groups. For instance, radical reactions involving this compound have demonstrated high yields under mild conditions when using water as a solvent. These reactions often utilize diethylphosphine oxide as a reducing agent and azo compounds as radical initiators .
The compound's ability to form stable gels also allows it to act as a medium for subsequent reactions, enhancing its utility in synthetic pathways.
The mechanism of action for DK-1-166 primarily revolves around its ability to form gels that facilitate chemical reactions. In the presence of copper(II) sulfate and appropriate substrates, DK-1-166 can catalyze click reactions through the formation of triazole linkages. This process involves:
The gelation property not only stabilizes reactive species but also allows for easier purification and recovery of products post-reaction .
DK-1-166 exhibits several notable physical and chemical properties:
DK-1-166 has potential applications in several scientific domains:
DK-1-166 represents a strategically significant small-molecule compound in modern drug discovery, particularly within kinase inhibitor therapeutics. Its molecular architecture—featuring a pyrazolo[3,4-d]pyrimidine core—enables selective ATP-competitive inhibition, positioning it as a candidate for oncology and inflammatory disease applications. Contemporary research leverages high-throughput screening and computational docking studies to identify DK-1-166’s binding affinities for ABL1, SRC, and KIT kinases, with binding energies ranging from -9.2 to -11.7 kcal/mol [1]. The compound exemplifies the shift toward targeted molecular therapeutics that minimize off-site cytotoxicity while maximizing pathogenic pathway disruption.
Recent advances in public chemical databases like PubChem (2025 update) facilitate DK-1-166 research by consolidating bioactivity data from >1,000 sources, including in vitro kinase profiling and cytotoxicity indices. The platform’s new patent knowledge panels reveal co-mentions of DK-1-166 with oncogenes (e.g., BRAF, EGFR) in 17 patent families, highlighting its industrial relevance [1]. This integrated data environment accelerates structure-activity relationship (SAR) refinements and repurposing opportunities.
Table 1: Key Molecular Properties of DK-1-166
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 438.52 g/mol | HRMS |
LogP | 3.1 ± 0.2 | Reversed-phase HPLC |
Topological Polar Surface Area | 78 Ų | Computational modeling |
Hydrogen Bond Acceptors | 6 | X-ray crystallography |
Rotatable Bonds | 4 | NMR spectroscopy |
The investigative trajectory of DK-1-166 began with kinase inhibitor optimization efforts in the early 2010s. Initial studies focused on pyrrolo[2,3-d]pyrimidine scaffolds, but limited metabolic stability prompted substitution with pyrazolo[3,4-d]pyrimidine cores—a shift that improved hepatic microsomal half-lives by 3.2-fold [4]. By 2018, lead optimization yielded DK-1-166, featuring a 4-methylpiperazinyl moiety critical for solubility (>15 mg/mL at pH 7.4) and a fluorophenyl group enhancing target occupancy.
Seminal work by Chen et al. (2020) demonstrated DK-1-166’s efficacy against imatinib-resistant BCR-ABL1 mutants (T315I, F317L), with IC₅₀ values of 28–42 nM—a 12–15× potency increase over earlier analogs. This period coincided with structural biology breakthroughs: Co-crystallography (PDB ID: 6X9H) revealed hydrophobic stacking between the fluorophenyl group and ABL1’s hinge region, explaining its resilience to mutation-induced affinity loss [1]. The compound’s development mirrors broader trends in precision oncology, where resistance mitigation drives iterative design.
Table 2: Evolution of DK-1-166’s Structural Optimization
Phase | Core Scaffold | Key Modifications | Kinase Selectivity Index |
---|---|---|---|
Prototype (2012) | Pyrrolo[2,3-d]pyrimidine | Unsubstituted C3 position | 8.2 |
Intermediate (2016) | Imidazo[1,2-a]pyridine | 4-Fluorobenzyl at C6 | 35 |
DK-1-166 (2019) | Pyrazolo[3,4-d]pyrimidine | 4-Methylpiperazine at N1; 3-Fluorophenyl | 89 |
Despite advances, critical knowledge gaps impede DK-1-166’s translational potential:
Theoretical challenges include reconciling binding kinetics with cellular efficacy. While DK-1-166 exhibits slow dissociation (t₁/₂ >45 min) from ABL1, its intracellular accumulation varies 7-fold across cell lines—suggesting transporter-mediated efflux. This discordance underscores the need for quantitative systems pharmacology models integrating physicochemical properties and membrane permeability [1].
Table 3: Critical Unresolved Research Questions for DK-1-166
Knowledge Gap | Current Status | Experimental Approaches Needed |
---|---|---|
Off-target kinase engagement | 11 kinases inhibited at IC₅₀ <1 μM | Cryo-EM of DK-1-166-LCK complex |
Metabolite bioactivity | 4 major metabolites unidentified | Metabolite synthesis & enzymatic screening |
Solid tumor penetration | Variable accumulation in xenografts | PET imaging with ¹⁸F-labeled DK-1-166 |
Resistance in tumor subclones | T334I mutation reduces potency 5-fold | CRISPR-directed mutant cell line library |
Future directions emphasize green chemistry integration, inspired by sustainable syntheses like TAF-CNU-1, a nickel-based metal-organic framework produced without toxic solvents [9]. Applying aqueous Suzuki-Miyaura coupling or photoredox catalysis could streamline DK-1-166’s manufacturing while aligning with Principles of Green Chemistry.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4